Ortho-Fluorine Conformational and Electronic Differentiation Versus 4-Fluorophenyl and Non-Fluorinated Analogs
The 2-fluorophenyl substituent at position 5 imposes a distinct dihedral angle between the triazole and phenyl rings (estimated at approximately 45–55° by DFT calculations for ortho-substituted biaryl systems) compared with the near-planar geometry of the 4-fluorophenyl (para-fluoro) analog and the unsubstituted phenyl analog, directly impacting π-stacking, target-binding pocket complementarity, and the presentation of the thiol/thione pharmacophore . The inductive electron withdrawal of the ortho-fluorine (Hammett σₘ = 0.34 vs. σₚ = 0.06 for para-F) lowers the pKₐ of the thiol group by approximately 0.5–1.0 log units relative to the non-fluorinated congener, enhancing thiolate nucleophilicity at physiological pH and altering metal-coordination geometry in enzyme active sites . For comparators, the LogP values provide additional differentiation: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits a LogP of 2.52, whereas the 2-fluorophenyl isomer is predicted to show a slightly reduced LogP (~2.2–2.3) due to intramolecular F···H–C dipole interactions that increase polar surface area exposure .
| Evidence Dimension | Predicted physicochemical properties: LogP and electronic modulation |
|---|---|
| Target Compound Data | Predicted LogP ~2.2–2.3; ortho-F electron withdrawal: σₘ = 0.34; pKₐ modulation vs. non-fluorinated analog approximately -0.5 to -1.0 log units |
| Comparator Or Baseline | 4-Ethyl-5-(4-fluorophenyl) analog: measured LogP = 2.52 (Hit2Lead); 4-Ethyl-5-phenyl analog: LogP = 2.37 (Hit2Lead) |
| Quantified Difference | Δ LogP (2-F-Ph vs. 4-F-Ph) ≈ -0.2 to -0.3 log units; Δ LogP (2-F-Ph vs. Ph) ≈ -0.07 to -0.17 log units |
| Conditions | LogP data from Hit2Lead database; pKₐ and Hammett values from standard substituent constant tables applied to triazole-thiol scaffold |
Why This Matters
The ortho-fluorine LogP reduction and enhanced thiol acidity may improve aqueous solubility and metal-chelation properties relative to the para-fluoro isomer, relevant when selecting a scaffold for metalloenzyme inhibitor design.
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